molecular formula C17H20N2O B2653444 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL CAS No. 65869-51-4

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL

Cat. No.: B2653444
CAS No.: 65869-51-4
M. Wt: 268.36
InChI Key: IISOQGMXZLAXFV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Organic Synthesis and Chemical Biology Research

Historical Context of Piperidine Derivatives in Synthetic Methodologies

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a multitude of natural alkaloids and synthetic pharmaceuticals. ontosight.aichemicalbook.com Historically, the synthesis of piperidine derivatives has been a central theme in organic chemistry. Early methods often relied on the reduction of pyridine precursors, a fundamental transformation that continues to be refined. nih.gov Over the decades, a diverse arsenal (B13267) of synthetic strategies has been developed to access substituted piperidines with high levels of stereochemical control. These methods include intramolecular cyclization reactions, multicomponent reactions, and various cycloaddition strategies. chemicalbook.com The development of these methodologies has been driven by the need to access complex molecular architectures for drug discovery programs, leading to the synthesis of compounds with a wide range of therapeutic applications, including analgesic, antipsychotic, and antiviral agents. googleapis.comchemicalbook.com

Role of Pyridine Moieties in Chemical Scaffolds

The pyridine ring, an aromatic six-membered heterocycle, is another privileged scaffold in medicinal chemistry. nih.govnyxxb.cn Its aromatic nature and the presence of a nitrogen atom confer unique electronic properties, allowing it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets. ajchem-a.com Pyridine moieties are found in numerous FDA-approved drugs and are known to modulate the solubility, metabolic stability, and bioavailability of molecules. semanticscholar.org The versatility of the pyridine ring allows for its incorporation into diverse molecular frameworks, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nyxxb.cnijpcbs.com The functionalization of the pyridine scaffold is a key area of research, with chemists continuously developing new methods to introduce substituents at various positions to fine-tune the pharmacological profile of drug candidates. nih.gov

Overview of 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL as a Model Compound for Advanced Heterocyclic Studies

This compound represents a sophisticated heterocyclic system that integrates the key features of both piperidine and pyridine rings. This unique combination makes it an excellent model compound for investigating the interplay of these two scaffolds and for exploring novel chemical transformations and biological activities.

Structural Features and Functional Groups Relevant to Reactivity

The structure of this compound is characterized by several key functional groups that dictate its reactivity and potential applications. The tertiary amine of the piperidine ring is nucleophilic and can participate in various reactions, including alkylation and salt formation. The benzyl (B1604629) group attached to the piperidine nitrogen is a common protecting group and can also influence the compound's lipophilicity and binding interactions.

The core of the molecule's interest lies in the quaternary carbon at the 4-position of the piperidine ring, which is substituted with both a hydroxyl group and a pyridin-2-yl group. The tertiary alcohol is a potential site for esterification, etherification, or elimination reactions. The pyridin-2-yl substituent introduces an aromatic, electron-deficient ring system. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for coordination with metal ions. The juxtaposition of the piperidine and pyridine rings creates a unique three-dimensional structure that can be explored for its interaction with various biological targets.

Structural Features and Potential Reactivity of this compound
Functional GroupPotential ReactionsSignificance
Tertiary Piperidine NitrogenAlkylation, Salt Formation, N-Oxide FormationModulation of solubility and basicity; introduction of further diversity.
Benzyl GroupHydrogenolysis (de-benzylation)Common protecting group; influences lipophilicity.
Tertiary Hydroxyl GroupEsterification, Etherification, Dehydration (Elimination)Key site for derivatization and altering polarity.
Pyridin-2-yl GroupN-alkylation, N-oxidation, Metal CoordinationIntroduces aromaticity, hydrogen bonding capability, and a site for metal complexation.
Quaternary Carbon Center-Creates a stereocenter, leading to potential chirality and specific 3D conformation.

Research Trajectory of Substituted Piperidin-4-ols

The research on substituted piperidin-4-ols has been a vibrant area of investigation for many years, driven by their prevalence in biologically active compounds. nih.gov Synthetic chemists have developed numerous methods for the preparation of these scaffolds, often focusing on stereoselective approaches to control the orientation of substituents on the piperidine ring. nih.gov

A significant focus of research has been the exploration of the biological activities of substituted piperidin-4-ols. Derivatives have been investigated for a wide range of therapeutic applications, including as analgesics, anti-tuberculosis agents, and ligands for various receptors in the central nervous system. nih.govnih.gov The ability to readily modify the substituents at the 1 and 4 positions of the piperidine ring allows for the systematic exploration of structure-activity relationships (SAR). For instance, variations in the substituent on the nitrogen atom can significantly impact a compound's potency and selectivity. Similarly, the nature of the group at the 4-position, alongside the hydroxyl group, is critical for target engagement. The development of piperidin-4-ol derivatives continues to be an active area of research, with ongoing efforts to discover novel compounds with improved therapeutic profiles. nyxxb.cn

Key Research Areas for Substituted Piperidin-4-ols
Research AreaFocusExamples of Investigated Activities
Synthetic MethodologiesStereoselective synthesis, multicomponent reactions, novel cyclization strategies.Development of efficient routes to enantiomerically pure piperidin-4-ols.
Medicinal ChemistryStructure-activity relationship (SAR) studies, lead optimization.Analgesics, anticancer agents, antivirals, CNS receptor ligands. ajchem-a.comnih.gov
Chemical BiologyDevelopment of chemical probes to study biological processes.Fluorescently labeled piperidin-4-ols for imaging studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOQGMXZLAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Pyridin 2 Yl Piperidin 4 Ol

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the 1-benzylpiperidine (B1218667) core is a tertiary amine, which dictates its reactivity. Its lone pair of electrons is available for reaction, but this is sterically hindered by the bulky benzyl (B1604629) group and the piperidine ring structure. Key reactions at this site involve manipulation of the N-benzyl group and are influenced by the ring's conformational dynamics.

N-Alkylation and N-Acylation Reactions

The tertiary nitrogen of 1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol is generally unreactive towards acylation. However, it can undergo N-alkylation with reactive alkyl halides to form a quaternary ammonium (B1175870) salt.

A more synthetically versatile approach involves the transformation of the tertiary amine into a secondary amine via N-debenzylation. This is commonly achieved through catalytic hydrogenation. The resulting secondary amine, 4-(pyridin-2-yl)piperidin-4-ol, is a versatile intermediate that can readily undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents. For instance, hydrogenolysis in the presence of an acid catalyst can facilitate the removal of the benzyl group. nih.gov

Table 1: Representative Reactions at the Piperidine Nitrogen This table illustrates potential transformations based on common synthetic methods for N-benzylpiperidines.

Reaction TypeReagents and ConditionsExpected ProductNotes
N-DebenzylationH₂, Pd(OH)₂/C, Ethanol, Acetic Acid, 60°C4-(Pyridin-2-yl)piperidin-4-olAcid facilitates the hydrogenolysis of the C-N bond. nih.gov
N-Acylation (of debenzylated product)Acetyl chloride, Triethylamine, Dichloromethane1-Acetyl-4-(pyridin-2-yl)piperidin-4-olStandard amidation of the secondary amine.
N-Alkylation (of debenzylated product)Ethyl iodide, K₂CO₃, Acetonitrile1-Ethyl-4-(pyridin-2-yl)piperidin-4-olStandard alkylation of the secondary amine.
QuaternizationMethyl iodide, Acetonitrile1-Benzyl-1-methyl-4-ol-4-(pyridin-2-yl)piperidinium iodideFormation of a quaternary ammonium salt from the parent compound.

Nitrogen Inversion and Conformational Dynamics

The six-membered piperidine ring of this compound is expected to adopt a chair conformation to minimize angular and torsional strain. ias.ac.in In this conformation, substituents can occupy either axial or equatorial positions. Due to the significant steric bulk of the benzyl, pyridin-2-yl, and hydroxyl groups, the molecule will preferentially adopt a conformation that places the largest groups in the more spacious equatorial positions.

The N-benzyl group can influence the conformational equilibrium. Studies on related 1-benzylpiperidines suggest that the benzyl group will predominantly occupy an equatorial position to avoid steric clashes. rsc.org Similarly, the 4-pyridin-2-yl group is expected to favor the equatorial orientation to minimize 1,3-diaxial interactions. The hydroxyl group, being smaller, might occupy an axial position, a conformation observed in similar 4-aryl-4-hydroxypiperidines. ias.ac.in The nitrogen atom itself undergoes rapid inversion at room temperature, allowing interconversion between different chair conformers.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol at the C4 position is a key reactive site, prone to elimination and substitution reactions, typically following activation of the hydroxyl group.

Dehydration Pathways and Olefin Formation

Tertiary alcohols are readily dehydrated under acidic conditions to form alkenes. libretexts.org The reaction proceeds via an E1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation at C4. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

For this compound, this dehydration can result in two possible olefin products:

1-Benzyl-4-(pyridin-2-yl)-1,2,3,6-tetrahydropyridine: The thermodynamically more stable product, where the double bond is conjugated with the pyridine (B92270) ring.

1-Benzyl-4-(pyridin-2-ylidenemethyl)piperidine: An exocyclic alkene, which is generally less stable.

According to Zaitsev's rule, the formation of the more substituted and conjugated alkene (Product 1) is typically favored. Dehydration can also be achieved under non-acidic conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine, which proceeds through an E2 mechanism and can sometimes offer different selectivity. libretexts.orgyoutube.com

Table 2: Dehydration Reactions of the Tertiary Alcohol This table outlines expected products from common dehydration methods.

Reagent/ConditionMechanismMajor ProductMinor Product
H₂SO₄ or H₃PO₄, heatE11-Benzyl-4-(pyridin-2-yl)-1,2,3,6-tetrahydropyridine1-Benzyl-4-(pyridin-2-ylidenemethyl)piperidine
POCl₃, PyridineE21-Benzyl-4-(pyridin-2-yl)-1,2,3,6-tetrahydropyridine-

Substitution Reactions of the Hydroxyl Group

The hydroxyl group is a poor leaving group and must be activated for substitution to occur. Under strong acidic conditions (e.g., with HBr or HCl), the hydroxyl group is protonated, allowing for an Sₙ1-type substitution via the same tertiary carbocation intermediate formed during dehydration. This can lead to the formation of 4-halo-4-(pyridin-2-yl)piperidine derivatives.

Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. However, these reactions can be slow with sterically hindered tertiary alcohols and are often complicated by competing elimination reactions.

Reactivity of the Pyridyl Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its reactivity significantly compared to benzene.

The lone pair on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids, alkylated by alkyl halides to form pyridinium (B92312) salts, or oxidized to a pyridine N-oxide by reagents like m-CPBA. The formation of the N-oxide is a particularly useful transformation, as it activates the positions ortho (C2) and para (C4) to the nitrogen for nucleophilic attack and facilitates electrophilic substitution at the C4 position. semanticscholar.orgresearchgate.net

Given that the pyridine ring in the title compound is already substituted at the 2-position, its reactivity pattern is further defined:

Electrophilic Aromatic Substitution: This is generally difficult on the pyridine ring and would be expected to occur at the C3 or C5 positions under harsh conditions.

Nucleophilic Aromatic Substitution: This is not feasible as there are no leaving groups on the ring.

C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization. For a 2-substituted pyridine, reactions such as lithiation followed by quenching with an electrophile can introduce substituents at the C6 position. researchgate.net Palladium-catalyzed direct arylation is also a powerful method for functionalizing pyridine rings, often utilizing the N-oxide to direct the reaction. acs.orgorganic-chemistry.org

Table 3: Potential Reactions Involving the Pyridyl Moiety This table summarizes characteristic reactions of the 2-substituted pyridine ring.

Reaction TypeReagentsSite of ReactionExpected Product Type
N-Oxidationm-CPBAPyridine NitrogenPyridine N-oxide derivative
N-AlkylationMethyl iodidePyridine NitrogenPyridinium salt derivative
Directed Lithiation1. n-BuLi or LDA; 2. Electrophile (e.g., CO₂)C6 Position6-Substituted pyridine derivative

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. rsc.orgyoutube.com The nitrogen atom and the ring carbons are electron-deficient, making the pyridine ring less nucleophilic than benzene. youtube.com For this compound, the large substituent at the 2-position introduces further steric hindrance, which can influence the regioselectivity of the reaction.

Theoretical studies and experimental observations on various pyridine derivatives indicate that electrophilic attack, when it does occur, preferentially takes place at the 3- and 5-positions (meta to the nitrogen), as the intermediate carbocations at these positions are less destabilized than those formed by attack at the 2-, 4-, or 6-positions. rsc.orgyoutube.com In the case of this compound, the steric bulk of the 1-benzyl-4-hydroxypiperidin-4-yl group would be expected to further disfavor attack at the already electronically unfavorable 3-position. Consequently, electrophilic substitution would be predicted to occur primarily at the 5-position.

To enhance the reactivity of the pyridine ring towards EAS, activation strategies are often employed. One common approach is the formation of the corresponding N-oxide. The oxygen atom in the N-oxide can donate electron density back into the ring, thereby activating it towards electrophilic attack, particularly at the 4-position. Subsequent deoxygenation can then yield the substituted pyridine.

Reaction TypeReagent/ConditionsExpected Major ProductMechanistic Considerations
NitrationHNO₃/H₂SO₄1-Benzyl-4-(5-nitro-pyridin-2-yl)piperidin-4-olRequires harsh conditions; protonation of the pyridine nitrogen further deactivates the ring.
HalogenationBr₂/FeBr₃1-Benzyl-4-(5-bromo-pyridin-2-yl)piperidin-4-olSteric hindrance from the C2 substituent directs the electrophile to the C5 position.
SulfonationSO₃/H₂SO₄1-Benzyl-4-(pyridin-2-yl-5-sulfonic acid)piperidin-4-olReaction is often reversible.

Nucleophilic Additions to the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, the 2-position is blocked by the piperidine substituent. Therefore, nucleophilic additions are expected to occur at the 4- and 6-positions. The regioselectivity of the addition can be influenced by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium or Grignard reagents, tend to add to the 2- and 6-positions, while softer nucleophiles may show a preference for the 4-position. The initial addition product is a dihydropyridine (B1217469) anion, which can then be rearomatized through oxidation or undergo further reactions.

Activation of the pyridine ring by N-acylation or N-alkylation to form a pyridinium salt significantly enhances its reactivity towards nucleophiles. scripps.edu The positive charge on the nitrogen atom makes the ring highly electrophilic, facilitating the addition of even weak nucleophiles. For this compound, formation of a pyridinium salt would render the 4- and 6-positions highly susceptible to nucleophilic attack.

NucleophileReagent/ConditionsExpected Product(s)Mechanistic Pathway
Organolithium Reagent (e.g., n-BuLi)Anhydrous THF, low temperature1-Benzyl-4-(6-butyl-pyridin-2-yl)piperidin-4-ol (after oxidation)Initial addition at the 6-position to form a dihydropyridine intermediate, followed by oxidative workup to restore aromaticity.
Grignard Reagent (e.g., PhMgBr)Anhydrous Ether1-Benzyl-4-(4-phenyl-pyridin-2-yl)piperidin-4-ol and/or 1-Benzyl-4-(6-phenyl-pyridin-2-yl)piperidin-4-ol (after oxidation)Addition can occur at both the 4- and 6-positions, with the ratio depending on steric and electronic factors.
Amide ion (e.g., NaNH₂)Liquid ammonia (B1221849) (Chichibabin reaction)1-Benzyl-4-(6-amino-pyridin-2-yl)piperidin-4-olDirect amination at the 6-position.

Ring Reduction Strategies of the Pyridine

The reduction of the pyridine ring in this compound can lead to a variety of saturated and partially saturated piperidine and dihydropyridine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The choice of reducing agent and reaction conditions determines the extent and regioselectivity of the reduction.

Catalytic hydrogenation is a common method for the complete reduction of the pyridine ring to a piperidine. nih.gov Catalysts such as platinum, palladium, or rhodium on a carbon support are typically used under hydrogen pressure. The reaction conditions can often be tuned to achieve partial reduction to tetrahydropyridines. For the target molecule, complete reduction would yield 1-Benzyl-4-(piperidin-2-yl)piperidin-4-ol.

Dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia with an alcohol), typically result in the formation of 1,4-dihydropyridines. The regioselectivity is governed by the stability of the intermediate radical anion.

Hydride reducing agents, such as sodium borohydride, are generally not reactive enough to reduce the aromatic pyridine ring. However, activation of the pyridine as a pyridinium salt allows for facile reduction with hydride reagents, typically yielding 1,2- or 1,4-dihydropyridines.

Reduction MethodReagent/ConditionsProductMechanistic Highlights
Catalytic HydrogenationH₂, Pd/C or PtO₂1-Benzyl-4-(piperidin-2-yl)piperidin-4-olComplete saturation of the pyridine ring.
Birch ReductionNa, liq. NH₃, EtOH1-Benzyl-4-(1,4-dihydropyridin-2-yl)piperidin-4-olFormation of a radical anion intermediate.
Reduction of Pyridinium Salt1. N-alkylation (e.g., MeI) 2. NaBH₄N-Alkyl-1-Benzyl-4-(1,2,5,6-tetrahydropyridin-2-yl)piperidin-4-olHydride addition to the activated pyridinium ring.

Multi-Component Reactions and Cascade Processes Involving the Compound

While specific multi-component reactions (MCRs) or cascade processes directly employing this compound as a starting material are not extensively documented, the structural motif of a pyridyl-piperidine is a common target in such reactions due to its prevalence in bioactive molecules. mdpi.comnih.gov It is conceivable that derivatives of this compound could participate in or be synthesized through such efficient synthetic strategies.

For instance, the piperidine nitrogen of a de-benzylated derivative of the title compound could act as a nucleophile in MCRs. An example would be a Mannich-type reaction where the piperidine, an aldehyde, and a carbon acid are combined in a one-pot synthesis to construct more complex molecular architectures.

Cascade reactions could be initiated by a reaction on the pyridine ring. For example, a nucleophilic addition to the pyridine ring could be followed by an intramolecular cyclization involving the hydroxyl group of the piperidine moiety, leading to the formation of novel fused heterocyclic systems. The design of such cascade reactions would depend on the strategic placement of reactive functional groups that can participate in sequential transformations.

The synthesis of related pyridyl-piperidine scaffolds has been achieved through cascade reactions involving the partial reduction of a pyridine ring followed by in-situ functionalization. Such a strategy could potentially be adapted to modify this compound, for example, by reducing the pyridine ring to a dihydropyridine and then performing a Michael addition or a Diels-Alder reaction.

Advanced Spectroscopic and Structural Characterization Studies

Spectroscopic Analysis for Elucidating Chemical Structure and Conformation

Spectroscopic methodologies are indispensable in modern chemistry for the unambiguous determination of molecular structures. For 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL, a combination of NMR, IR, Raman, and mass spectrometry techniques would be employed to confirm its covalent framework and provide clues about its three-dimensional form.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Detailed NMR data for this compound is not extensively available in the public domain. However, based on the known chemical shifts of its constituent moieties—the benzyl (B1604629) group, the piperidine (B6355638) ring, and the pyridine (B92270) ring—a theoretical ¹H and ¹³C NMR spectral analysis can be projected.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl and pyridinyl groups, typically in the downfield region (δ 7.0-8.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5 ppm. The piperidine ring protons would present as a complex set of multiplets in the aliphatic region (δ 1.5-3.0 ppm), with their chemical shifts and coupling patterns being highly dependent on the ring's conformation. The hydroxyl proton (-OH) would be observable as a broad singlet, the position of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The aromatic carbons of the benzyl and pyridinyl rings would resonate in the δ 120-160 ppm range. The benzylic carbon would be expected around δ 60-65 ppm. The piperidine ring carbons would appear in the upfield region, with the carbon bearing the hydroxyl and pyridinyl groups (C4) being the most downfield of the aliphatic carbons.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals, particularly for the complex spin systems of the piperidine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about through-space proximities of protons, offering valuable insights into the molecule's preferred conformation.

Proton Type Expected Chemical Shift (ppm)
Pyridinyl-H8.5-7.2
Benzyl-H (aromatic)7.4-7.2
Benzyl-CH₂~3.5
Piperidinyl-H3.0-1.5
Hydroxyl-OHVariable (broad singlet)
Carbon Type Expected Chemical Shift (ppm)
Pyridinyl-C160-120
Benzyl-C (aromatic)140-125
C4 (Piperidine)70-80
Benzyl-CH₂65-60
Piperidinyl-C55-25

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3100-2800 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene rings would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring and the C-O stretching of the tertiary alcohol would also give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Functional Group Expected IR Absorption (cm⁻¹)
O-H Stretch (Alcohol)3600-3200 (broad)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C/C=N Stretch (Aromatic)1600-1450
C-O Stretch (Alcohol)1200-1050
C-N Stretch (Amine)1250-1020

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₈H₂₂N₂O), the molecular ion peak [M]⁺ would be expected at m/z 282.17. High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and elemental formula. The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, cleavage of the benzyl group, and fragmentation of the piperidine ring. The detection of fragments corresponding to the benzyl cation (m/z 91) and the pyridinyl-substituted piperidinol moiety would be strong evidence for the proposed structure.

Ion Expected m/z Identity
[M]⁺282.17Molecular Ion
[M-H₂O]⁺264.16Loss of water
[C₇H₇]⁺91.05Benzyl cation
[M-C₇H₇]⁺191.12Loss of benzyl group

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would focus on the preferred orientation of the substituents on the piperidine ring and the rotational freedom around the various single bonds.

Experimental Approaches to Conformational Preference

Experimentally, the conformational preferences of the piperidine ring can be investigated using variable-temperature NMR spectroscopy. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, there would be two possible chair conformations, differing in the axial or equatorial orientation of the hydroxyl and pyridinyl groups. The bulky benzyl group on the nitrogen is likely to prefer an equatorial position to minimize steric hindrance. The relative populations of the conformers with axial versus equatorial hydroxyl and pyridinyl groups would be influenced by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the pyridine ring.

Computational Modeling of Conformational Landscapes

In the absence of extensive experimental data, computational modeling provides a powerful tool to explore the conformational landscape of this compound. Using molecular mechanics or quantum chemistry methods, the potential energy surface of the molecule can be calculated as a function of its torsional angles. This allows for the identification of low-energy conformers and the estimation of the energy barriers between them. Such calculations could predict the most stable chair conformation of the piperidine ring and the preferred orientations of the benzyl and pyridinyl substituents. These theoretical models can also be used to predict spectroscopic parameters, which can then be compared with experimental data if it becomes available.

Theoretical and Computational Chemistry of 1 Benzyl 4 Pyridin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the geometric and electronic properties of 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govresearchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

Beyond geometry, DFT calculations also elucidate the electronic structure, detailing the distribution of electrons within the molecule and the energies of the molecular orbitals. nih.gov

HOMO-LUMO Analysis and Electronic Excitation Studies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and polarizability. nih.gov A smaller gap generally suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO-LUMO gap can be calculated to predict its reactivity profile. Electronic excitation studies, often performed using Time-Dependent DFT (TD-DFT), can further predict the molecule's electronic absorption spectra, offering a comparison point with experimental data. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Note: Specific energy values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. nih.govnih.gov Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group as sites of negative potential, while the hydrogen atoms would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It helps to understand charge delocalization, hyperconjugative interactions, and the stability arising from these effects. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energies associated with intramolecular charge transfer. For this compound, NBO analysis can reveal the nature of the bonding between its constituent rings and the piperidine (B6355638) core, as well as the significance of any hydrogen bonding involving the hydroxyl group.

Reactivity Descriptors and Topological Analysis

Building upon the electronic structure information from DFT, various reactivity descriptors can be calculated to provide a more quantitative measure of chemical reactivity.

Fukui Functions for Identifying Reactive Sites

Fukui functions are a key concept within conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, ƒ(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule. By condensing these values to individual atomic sites, one can predict which atoms are most likely to participate in a chemical reaction.

For this compound, calculating the Fukui functions would allow for a precise identification of the atoms most susceptible to attack, complementing the qualitative picture provided by MEP maps.

Table 2: Compound Names Mentioned

Compound Name
This compound
1-benzylpiperidin-4-ol

Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Studies

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the Atoms in Molecules (AIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) analyses for this compound were found. Consequently, detailed research findings and data tables for these specific topological analyses of the electron density are not available at this time.

Molecular Dynamics Simulations to Explore Dynamics and Interactions

Similarly, a thorough review of published research revealed no specific molecular dynamics (MD) simulation studies focused on this compound. As a result, there are no available research findings or data tables to present regarding the dynamic behavior and intermolecular interactions of this compound from MD simulations.

Applications in Chemical Research and Development As a Synthetic Scaffold

Role as a Scaffold in the Design of Novel Chemical Entities

The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. The 1-benzyl-4-(pyridin-2-yl)piperidin-4-ol structure is frequently utilized in drug design and medicinal chemistry as a foundational framework. ijnrd.orgencyclopedia.pub The piperidine (B6355638) ring is one of the most common non-aromatic ring systems found in small-molecule drugs, making this scaffold particularly relevant. ub.edu

This compound is a key intermediate for the synthesis of a multitude of piperidine derivatives. nih.gov The inherent reactivity of its functional groups allows chemists to use it as a starting point for developing new chemical entities. The piperidine moiety is a common feature in many biologically active alkaloids and pharmaceuticals, including treatments for neurological disorders, allergies, and pain. ijnrd.orgencyclopedia.pub

Key transformations that can be performed on this scaffold include:

Modification of the Hydroxyl Group: The tertiary alcohol at the C-4 position can be esterified, etherified, or eliminated to form an alkene, introducing a wide range of functional groups.

N-Debenzylation: The benzyl (B1604629) group on the piperidine nitrogen can be removed through catalytic hydrogenation, revealing a secondary amine. This amine can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce new substituents at the N-1 position.

Substitution on the Pyridine (B92270) Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties.

Cross-Coupling Reactions: The pyridine ring can be modified via modern cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds, further expanding the structural diversity of the resulting derivatives. researchgate.net

Table 1: Examples of Piperidine Derivatives Synthesized from the Scaffold
Derivative ClassSynthetic TransformationPotential Functional Groups Introduced
4-Alkoxy-4-pyridylpiperidinesEtherification of the C-4 hydroxyl group-OCH3, -OCH2Ph, -O(CH2)2CH3
4-Acyloxy-4-pyridylpiperidinesEsterification of the C-4 hydroxyl group-OCOCH3, -OCOPh
1-Acyl-4-pyridylpiperidin-4-olsN-Debenzylation followed by acylation-COCH3, -COPh
1-Alkyl-4-pyridylpiperidin-4-olsN-Debenzylation followed by alkylation-CH3, -CH2CH3
Substituted Pyridyl DerivativesAromatic substitution on the pyridine ring-Cl, -Br, -NO2, -NH2

The design of new molecules based on the this compound scaffold follows several key principles aimed at systematically exploring chemical space and optimizing desired properties. The piperidine framework is considered a privileged structure because it can interact with multiple biological targets. nih.gov

The primary sites for modification are:

The N-Benzyl Group: This group is often used as a protecting group but can also be an integral part of the final molecule's structure, contributing to interactions with biological targets through its aromatic ring. Replacing the benzyl group with other substituents can significantly alter a compound's potency and selectivity. nih.gov

The C-4 Position: The hydroxyl group and the pyridine ring at the C-4 position create a stereocenter and a point for introducing significant diversity. Modifications here can affect the molecule's conformation and its ability to form hydrogen bonds. The synthesis of 1,4,4-trisubstituted piperidine derivatives highlights the versatility of modifying this position to explore structure-activity relationships (SAR). ub.edu

The Pyridine Ring: This aromatic heterocycle is a key pharmacophoric element. It can act as a hydrogen bond acceptor and participate in π-stacking interactions. Introducing substituents onto the pyridine ring can modulate its electronic properties and steric profile.

Table 2: Design Principles for Scaffold Modification
Modification SiteStrategyObjectiveExample Modification
Piperidine Nitrogen (N-1)Varying the N-substituentModulate basicity, lipophilicity, and target engagementReplace Benzyl with Ethyl, Propyl, or other cyclic groups
Piperidine Carbon (C-4)Functional group interconversion of the alcoholIntroduce hydrogen bond donors/acceptors, alter polarity-OH → -OCH3, -F, -CN
Pyridine RingAromatic substitutionTune electronic properties and steric bulkAdd electron-donating or -withdrawing groups

Exploration of Structure-Reactivity Relationships in Chemical Reactions

Understanding how the structure of this compound and its derivatives influences their chemical reactivity is crucial for synthetic planning and the development of new chemical entities.

The substituents on both the benzyl and pyridine rings can exert significant electronic and steric effects on the reactivity of the molecule. researchgate.net

Steric Effects: Bulky substituents placed near the reactive centers (the hydroxyl group or the piperidine nitrogen) can hinder the approach of reagents, thereby affecting reaction rates and potentially leading to different product selectivities. For instance, a bulky group on the benzyl ring could influence the stereochemical outcome of reactions at the C-4 position.

These principles are central to SAR studies, where systematic modifications are made to a lead compound to map its chemical and biological activity. nih.gov

Table 3: Predicted Impact of Substituents on Reactivity
Substitution SiteSubstituent TypePredicted Effect on Reactivity
Pyridine RingElectron-Withdrawing Group (e.g., -NO2)Decreases basicity of pyridine N; may facilitate nucleophilic attack on the pyridine ring.
Pyridine RingElectron-Donating Group (e.g., -OCH3)Increases basicity of pyridine N; enhances susceptibility to electrophilic attack.
Benzyl RingSterically Bulky Group (e.g., -tBu)May hinder reactions at the piperidine N after debenzylation.
Piperidine Ring (N-1)Replacement of Benzyl with a smaller alkyl groupReduces steric hindrance around the piperidine core. ub.edu

The this compound scaffold contains multiple potential coordination sites for metal ions, primarily the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This makes it an attractive candidate for the design of new ligands for coordination chemistry and catalysis.

The molecule can act as a bidentate ligand, forming a chelate ring with a metal center. The specific geometry and stability of the resulting metal complex would be influenced by:

The nature of the metal ion.

The steric bulk imposed by the N-benzyl group.

The electronic properties of the pyridine ring.

By modifying the scaffold, for example, by introducing chiral centers or other donor atoms, custom ligands can be designed for applications in asymmetric catalysis or as components of metal-organic frameworks (MOFs). The 1-benzylpiperidin-4-yl moiety has been incorporated into ligands designed to bind with high affinity to specific biological targets, demonstrating its utility in creating molecules with precise three-dimensional arrangements. nih.gov

Development of Catalytic Methodologies Utilizing Piperidine Frameworks

The piperidine framework itself is a common structural motif in both organocatalysis and ligand design for transition metal catalysis. nih.gov Derivatives of this compound can be envisioned as precursors to novel catalysts.

For instance, after N-debenzylation, the resulting secondary amine can be incorporated into a larger catalytic system. The pyridine and hydroxyl functionalities can also be modified to create chiral ligands for asymmetric synthesis. The development of ruthenium and iridium catalysts for the hydrogenation of pyridines to piperidines underscores the importance of this ring system in catalytic processes. nih.gov By leveraging the synthetic accessibility and modular nature of the this compound scaffold, new catalytic systems can be developed for a variety of chemical transformations.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyridin-2-ylmethyl halides with 1-benzylpiperidin-4-ol under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at ~80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity is validated via HPLC (>95%) and structural confirmation via NMR (e.g., δ 7.2–8.5 ppm for pyridyl protons) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl and pyridyl protons).
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) verification.
  • Infrared (IR) Spectroscopy : Identification of hydroxyl (O-H stretch ~3200 cm⁻¹) and aromatic C-H stretches.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : For skin/eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Storage : In airtight containers, away from oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding studies involving this compound?

Contradictions may arise from off-target effects at high concentrations (e.g., nonspecific luminescence inhibition at ≥3 μM). Mitigation strategies include:

  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to define optimal concentration ranges.
  • Radioligand Binding Assays : Use competitive binding with ³H-LSD to confirm specificity (e.g., Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .
  • Control Experiments : Include untransfected cell lines to isolate receptor-specific activity .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound, and what parameters should be monitored?

  • Diabetic Mouse Models : Human islet transplants in NOD/SCID mice treated with STZ to assess glucose tolerance (e.g., IPGTT) and insulin secretion (normalized insulin/glucose ratios).
  • Key Metrics : Fasting blood glucose, graft survival (post-explant hyperglycemia), and histopathology of transplanted islets.
  • Pharmacokinetics : Plasma levels monitored via LC-MS to ensure sustained concentrations (>100 nM for 8 hours post-injection) .

Q. How does computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Molecular Docking : Predict binding affinities to targets like 5-HT1F using AutoDock Vina (e.g., hydrogen bonding with Serine residues).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • SAR Studies : Compare with analogs (e.g., 4-(4-bromophenyl)piperidin-4-ol) to identify critical substituents for activity .

Methodological Guidance

  • Synthetic Challenges : Impurities from incomplete benzylation can be minimized via TLC monitoring (silica gel, ethyl acetate/hexane 3:7).
  • Data Interpretation : Use Schild analysis for antagonist potency determination.
  • Troubleshooting Bioassays : Pre-treat cells with pertussis toxin to confirm Gi/o-coupled receptor pathways .

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